4-chloro-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
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Overview
Description
4-chloro-N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of both chloro and fluoro substituents, along with the pyrazolopyrimidine core, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves multiple steps:
Formation of the Pyrazolopyrimidine Core: The initial step involves the synthesis of the pyrazolopyrimidine core.
Introduction of the Fluorophenyl Group:
Formation of the Benzohydrazide Moiety: The final step involves the formation of the benzohydrazide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
4-chloro-N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) which are crucial in cell cycle regulation.
Biological Research: The compound is used in studies related to cancer biology, where it helps in understanding the mechanisms of cell proliferation and apoptosis.
Chemical Biology: It serves as a tool compound for probing biological pathways involving kinases and other signaling molecules.
Pharmaceutical Development: The compound is explored for its potential therapeutic applications in treating various cancers and other diseases involving dysregulated kinase activity.
Mechanism of Action
The mechanism of action of 4-chloro-N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves inhibition of cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins required for cell cycle progression. This leads to cell cycle arrest and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure and are also studied for their kinase inhibitory activities.
4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine: This compound is similar but lacks the benzohydrazide moiety.
4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide: This compound is similar but lacks the benzohydrazide moiety.
Uniqueness
The uniqueness of 4-chloro-N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide lies in its specific combination of substituents and the benzohydrazide moiety, which contribute to its distinct biological activity and potential as a therapeutic agent .
Properties
Molecular Formula |
C18H12ClFN6O |
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Molecular Weight |
382.8 g/mol |
IUPAC Name |
4-chloro-N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
InChI |
InChI=1S/C18H12ClFN6O/c19-12-3-1-11(2-4-12)18(27)25-24-16-15-9-23-26(17(15)22-10-21-16)14-7-5-13(20)6-8-14/h1-10H,(H,25,27)(H,21,22,24) |
InChI Key |
TVWCKBDYYWHIER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
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